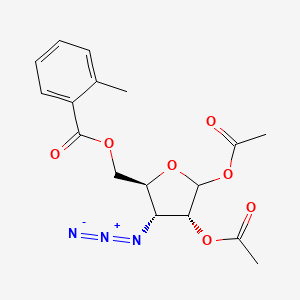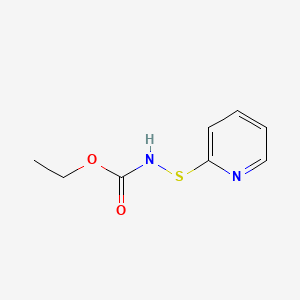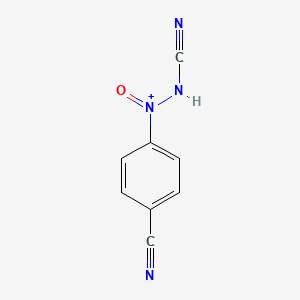
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is an intermediate used for synthesizing broad-spectrum antiviral drugs, such as Ribavirin .
Molecular Structure Analysis
The molecular formula of this compound is C17H19N3O7. It has an average mass of 377.349 Da and a monoisotopic mass of 377.122314 Da .Physical And Chemical Properties Analysis
The compound is a powder with an optical activity of [α]/D +11.0±2.0°, c = 1 in chloroform. It has a carbon composition of 53.0-55.2% and a nitrogen composition of 10.5-11.7% .Applications De Recherche Scientifique
Chemical Modifications and Biological Activities
Chemical modifications in the structure of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, enhance their solubility and alter their biological activities. These modifications contribute to a range of biological effects, including anticoagulation, antitumor, antioxidant, and antiviral activities. Research in this area emphasizes the potential of chemically modified glucans in preventing and treating various diseases due to their amplified biological effects, suggesting a similar scope for the extensive applications of acetylated compounds like 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose in biotechnological fields (Kagimura et al., 2015).
Role in Nucleoside Conformation and Oligonucleotide Stability
Modifications in the ribofuranose sugar significantly influence the conformation and dynamics of nucleic acids, impacting the stability of oligonucleotide duplexes and the formation of functional protein-oligonucleotide complexes. Research categorizes various ribofuranose sugar modifications employed in DNA and RNA, highlighting the stereoelectronic effects of different substituents on the sugar ring. This has implications for designing novel sugar-modified nucleosides for therapeutic oligonucleotides, suggesting the importance of specific sugar modifications like those present in this compound for enhancing physicochemical properties of nucleic acid-based therapeutics (Das et al., 2022).
Antioxidant Activity and Mechanisms
The role of chemical modifications in enhancing the antioxidant capacity of compounds has been thoroughly reviewed, providing insights into the detection mechanisms, applicability, advantages, and disadvantages of various antioxidant activity tests. These modifications, similar to those in this compound, could potentially improve the efficacy of antioxidants in neutralizing free radicals and protecting against oxidative stress, highlighting the importance of such compounds in developing antioxidant therapies (Munteanu & Apetrei, 2021).
Applications in Bacterial Cellular Physiology
Acetylation, a modification involved in various cellular pathways, is catalyzed by acetyltransferase enzymes, which transfer an acetyl moiety from acetyl coenzyme A onto a target substrate. This process is crucial for regulating gene expression, protein synthesis, detoxification, and virulence. The study of GNATs (GCN5-N-acetyltransferase) in bacteria demonstrates the versatility of acetyltransferases in modifying a wide range of substrates, including small molecules and proteins, showcasing the potential applications of acetylated compounds like this compound in bacterial physiology and as antibacterial agents (Burckhardt & Escalante‐Semerena, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQDUZXMHIZCA-BOEXNKMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120143-22-8 |
Source


|
| Record name | 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)


![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

![2-Methoxy-6-[(2-methyl-2-propanyl)sulfanyl]pyridine](/img/structure/B568162.png)

